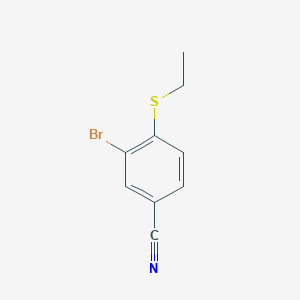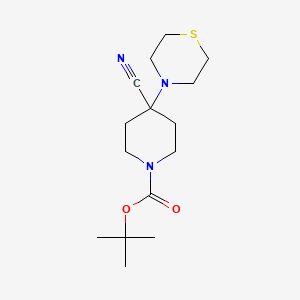
2-chloro-N-cyclobutylpyridin-4-amine
Vue d'ensemble
Description
2-chloro-N-cyclobutylpyridin-4-amine, also known as CCPA, is a compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to a pyridine ring via a nitrogen atom. The pyridine ring also has a chlorine atom attached to it .Applications De Recherche Scientifique
Catalysis and Polymerization
2-Chloro-N-cyclobutylpyridin-4-amine, as part of aminopyridine compounds, is involved in catalysis and polymerization processes. A study by Fuhrmann et al. (1996) showed that aminopyridinato ligands in group 4 metal complexes contribute to alpha-olefin oligo- and polymerization. These complexes, when applied in polymerization studies with propene and 1-butene, exhibited significant activity, demonstrating the role of aminopyridines in such chemical processes (Fuhrmann et al., 1996).
Nucleophilic Substitution Reactions
The compound plays a role in nucleophilic substitution reactions. A study by Bomika et al. (1976) found that the chlorine atom in similar chloropyridines can be replaced by various amines, leading to the formation of different aminopyridines. This highlights the reactivity and versatility of this compound in chemical synthesis (Bomika et al., 1976).
Ligand Synthesis for Metal Complexes
This compound is also significant in the synthesis of ligands for metal complexes. Johansson (2006) demonstrated the use of chloropyridine derivatives in the preparation of amine-containing ruthenium(II) polypyridyl complexes. This suggests its applicability in creating complex ligands for various metal-based reactions (Johansson, 2006).
Propriétés
IUPAC Name |
2-chloro-N-cyclobutylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-6-8(4-5-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDRXCLFCGYEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


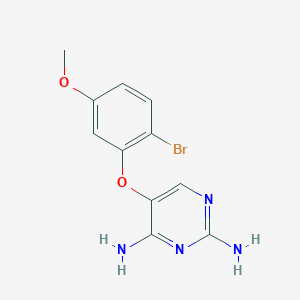
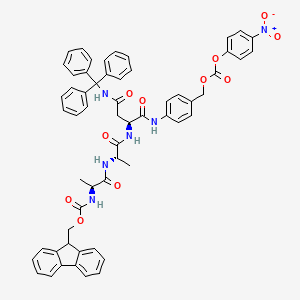

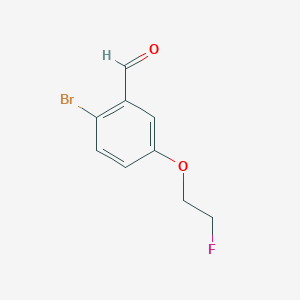
amine](/img/structure/B1449143.png)

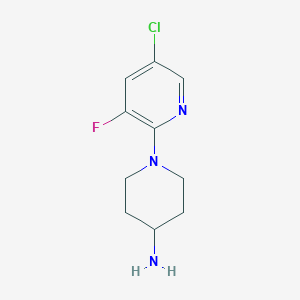

![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one](/img/structure/B1449151.png)
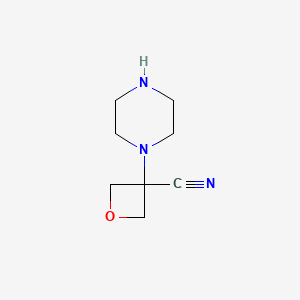
amine](/img/structure/B1449154.png)
